[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine
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Overview
Description
[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine: is a chemical compound with the following properties:
Chemical Formula: CHBrClN
Molecular Weight: 220.49 g/mol
CAS Number: 942400-60-4
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The bromine atom in the compound suggests that it can undergo nucleophilic substitution reactions.
Reduction Reactions: Reduction of the bromine substituent could yield an amine group.
Oxidation Reactions: Oxidation of the amine could lead to the formation of an imine or other functional groups.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Major Products:: The major products would depend on the specific reaction conditions and the substituents present. Potential products include brominated derivatives, amines, and imines.
Scientific Research Applications
Research applications of this compound may include:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Materials Science: Exploring its use in polymer chemistry due to the oxane group.
Biological Studies: Assessing its effects on biological systems.
Mechanism of Action
The exact mechanism of action remains unknown. Further studies are required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
related structures might include [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine (CAS: 1512159-76-0) and [4-(oxan-2-yloxy)phenyl]methanamine (CAS: 875708-42-2) .
Remember that additional research and experimental data would be necessary to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C12H16BrNO2 |
---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
[2-bromo-5-(oxan-4-yloxy)phenyl]methanamine |
InChI |
InChI=1S/C12H16BrNO2/c13-12-2-1-11(7-9(12)8-14)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,8,14H2 |
InChI Key |
QYCJHFQLUVJNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=CC(=C(C=C2)Br)CN |
Origin of Product |
United States |
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